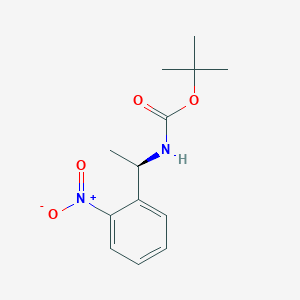

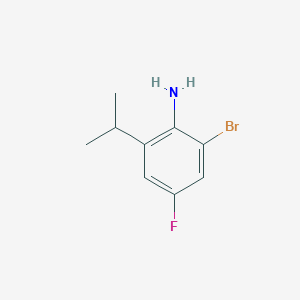

(S)-2-(1-氨基乙基)-4-氟苯酚盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .科学研究应用

抗菌应用

涉及含氟化合物(如 4-氟苯基基团)的研究已证明在开发新型抗菌剂方面具有潜力。例如,已对合成含有 4-氟苯基基团的化合物进行抗菌活性评估,显示出在低浓度下具有良好的活性。这表明 (S)-2-(1-氨基乙基)-4-氟苯酚盐酸盐在合成具有抗菌特性的分子中具有潜在用途 (Holla、Bhat 和 Shetty,2003 年)。

放射性药物合成

另一个应用是在放射性药物合成中。例如,结构相似的 4-[18F]氟苯酚衍生物被用作合成复杂放射性药物的合成子。例如,为无载体添加 (n.c.a.) [18F]氟苯酚开发的方法强调了氟苯酚衍生物在医学影像技术中的重要性,表明 (S)-2-(1-氨基乙基)-4-氟苯酚盐酸盐在开发新的诊断工具中具有潜在的研究应用 (Ross、Ermert 和 Coenen,2011 年)。

环境生物修复

此外,已研究氟苯酚(包括与 (S)-2-(1-氨基乙基)-4-氟苯酚盐酸盐相似的衍生物)用于环境生物修复应用。海洋微藻对氟苯酚进行糖基化,将其转化为危害较小的衍生物,这展示了 (S)-2-(1-氨基乙基)-4-氟苯酚盐酸盐在针对氟化有机化合物造成的环境污染而制定的策略中使用的潜力 (Shimoda 和 Hamada,2010 年)。

先进材料合成

此外,氟苯酚衍生物是合成具有优异溶解性和热性能的高性能聚合物的关键中间体。这些材料在工程塑料和膜材料中得到应用,暗示了 (S)-2-(1-氨基乙基)-4-氟苯酚盐酸盐在开发针对特定工业应用而定制了性能的先进材料中的相关性 (Xiao、Wang、Jin、Jian 和 Peng,2003 年)。

作用机制

Mode of Action

The mode of action of (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride involves a series of biochemical reactions. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . The external aldimine is then deprotonated, forming a planar quinonoid intermediate. A ketimine is then formed, after which a hemiaminal is produced by the addition of water. Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate (PMP) .

Biochemical Pathways

The compound is involved in the ω-transaminase reaction mechanism . This mechanism is part of the broader transamination process, which is crucial for the biosynthesis of amino acids by transamination of the corresponding keto acids . The compound’s interaction with its targets can affect these pathways and their downstream effects.

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate (PMP) . The ketone product is kinetically favored in the studied half-transamination reaction . The molecular and cellular effects of the compound’s action depend on the specific targets and pathways involved.

安全和危害

未来方向

属性

IUPAC Name |

2-[(1S)-1-aminoethyl]-4-fluorophenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTRCWFPNVNFGW-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-hydroxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6592650.png)

![Hydrazine, [[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride](/img/structure/B6592698.png)

![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6592731.png)

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)